N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC10255671
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2O2 |
|---|---|
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,16) |
| Standard InChI Key | LTDKZDBJVSQGMG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Cl |
| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Cl |
Introduction
N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound featuring a unique oxazole ring structure. This five-membered heterocyclic compound contains both nitrogen and oxygen, with a chlorophenyl group attached at the nitrogen position and a carboxamide functional group. The compound's molecular formula is C12H11ClN3O2, and its molecular weight is approximately 292.14 g/mol, similar to its dichlorophenyl counterpart but with a different substitution pattern.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. Common methods include the condensation of appropriate precursors followed by cyclization to form the oxazole ring. The specific steps may vary depending on the availability of starting materials and the desired yield.
Biological Activities and Potential Applications
While specific data on N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is limited, compounds with similar structures have shown promise in various biological activities. For instance, oxazole derivatives are often studied for their anti-inflammatory and antimicrobial properties. The presence of a chlorophenyl group may enhance the compound's interaction with biological targets, such as enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | Oxazole ring with 2-chlorophenyl group | Less halogenated than dichlorophenyl analogs; potential for reduced activity |
| N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | Oxazole ring with 2,4-dichlorophenyl group | Exhibits significant biological activity; potential anti-inflammatory agent |
| N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide | Oxazole ring with 4-chlorophenyl group | Similar activity profile but different substitution pattern |
Future Research Directions
Future studies on N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide should focus on its biological activity, particularly its potential as an anti-inflammatory or antimicrobial agent. Molecular docking studies can help elucidate its interaction with specific biological targets, providing insights into its therapeutic potential.
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